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molecular formula C15H14O2 B8469415 2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane CAS No. 56874-00-1

2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane

Cat. No. B8469415
M. Wt: 226.27 g/mol
InChI Key: DCYSZVJAQDUNOS-UHFFFAOYSA-N
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Patent
US09057946B2

Procedure details

7.4 g of 3-phenylphenol, 52.7 g of 2-butanone and 21.5 g of potassium carbonate were initially charged to a three-neck flask equipped with KPG stirrer and stirring motor and also drier tube. After conditioning to 22° C. 23.8 g of epibromohydrin were added dropwise within about 2 hours, the temperature increased to 80° C. and then the mixture was stirred at about 75° C. for a further 45 hours. This was followed by filtration and removal of the solvent in a rotary evaporator to obtain a clear yellowish thinly liquid product.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:20]([CH:22]1[O:24][CH2:23]1)Br>CC(=O)CC>[C:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH2:20][CH:22]2[CH2:23][O:24]2)[CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)O
Name
Quantity
21.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
52.7 g
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
23.8 g
Type
reactant
Smiles
C(Br)C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring motor and also drier tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with KPG stirrer
CUSTOM
Type
CUSTOM
Details
to 22° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at about 75° C. for a further 45 hours
Duration
45 h
FILTRATION
Type
FILTRATION
Details
This was followed by filtration and removal of the solvent in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to obtain a clear yellowish thinly liquid product

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)OCC1OC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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